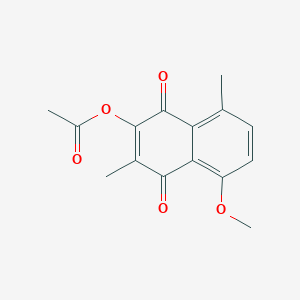
5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene is an organic compound belonging to the benzothiophene family. This compound is characterized by the presence of methoxy groups attached to both the benzene and thiophene rings, which contribute to its unique chemical properties. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as optimization of reaction parameters, are crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as inhibitors of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-5-methoxy-2-(4-methoxyphenyl)-3-methylindole: This compound is an analog of zindoxifene, an antiestrogen and tumor-inhibiting agent.
5-Methoxy-2-methylindole: Known for its use in various organic reactions and potential pharmacological activities.
Uniqueness
5-Methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
141809-77-0 |
|---|---|
Molekularformel |
C17H16O2S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
5-methoxy-2-(4-methoxyphenyl)-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C17H16O2S/c1-11-15-10-14(19-3)8-9-16(15)20-17(11)12-4-6-13(18-2)7-5-12/h4-10H,1-3H3 |
InChI-Schlüssel |
PZWDMHSIPDKTPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
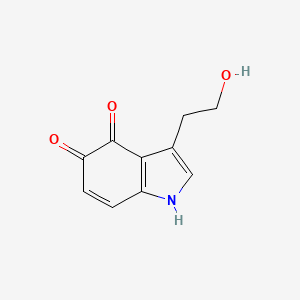
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)

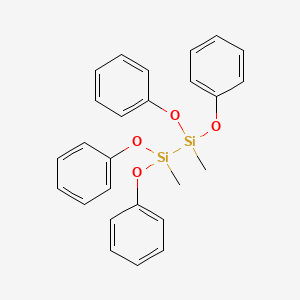
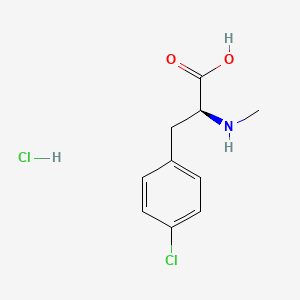

![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
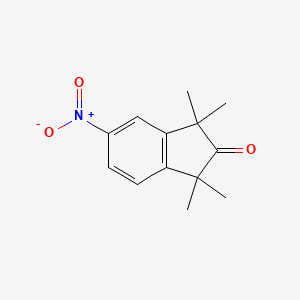
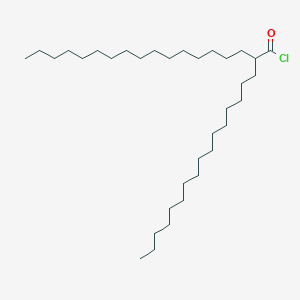
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)
![4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14272880.png)
